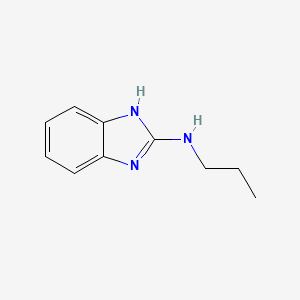

N-propyl-1H-benzimidazol-2-amine

Description

N-Propyl-1H-benzimidazol-2-amine (CAS: 57667-50-2) is a benzimidazole derivative characterized by a propyl group attached to the nitrogen at position 1 of the benzimidazole core and an amine group at position 2 . Its molecular formula is C₁₀H₁₃N₃, with a molar mass of 175.23 g/mol. For example, structurally related compounds have been investigated for their affinity to dopaminergic receptors (DARs) .

Propriétés

IUPAC Name |

N-propyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h3-6H,2,7H2,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEPRPJYIUANQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78508-36-8 | |

| Record name | N-propyl-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Condensation Method: One common method for synthesizing benzimidazole derivatives involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

Cyclization Method: Another method involves the cyclization of N-propyl-o-phenylenediamine with formic acid or its derivatives.

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-propyl-1H-benzimidazol-2-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various halogenating agents and nucleophiles.

Major Products:

Oxidation: N-propyl-1H-benzimidazol-2-one.

Reduction: Reduced forms of this compound.

Substitution: Substituted benzimidazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

N-propyl-1H-benzimidazol-2-amine belongs to the class of 2-amino benzimidazole derivatives, which have shown promise as modulators of small-conductance calcium-activated potassium channels (SK channels). These channels play a critical role in regulating neuronal excitability and are implicated in various neurological disorders. The modulation of SK channels can lead to therapeutic effects in conditions such as epilepsy and anxiety disorders .

Table 1: Overview of SK Channel Modulation by Benzimidazole Derivatives

| Compound | Effect on SK Channels | Potential Therapeutic Uses |

|---|---|---|

| This compound | Modulates SK channel activity | Epilepsy, anxiety disorders |

| Other 2-amino benzimidazoles | Varies (some inhibit, some activate) | Diverse neurological conditions |

Antiparasitic Activity

Recent studies have highlighted the potential of this compound and its derivatives in treating Chagas disease, which is caused by the parasite Trypanosoma cruzi. Research indicates that these compounds can inhibit the growth of the parasite in vitro, presenting a promising avenue for developing new treatments for this neglected tropical disease .

Case Study: Hit-to-Lead Optimization for Chagas Disease

A study focused on optimizing a series of 2-aminobenzimidazole derivatives demonstrated significant activity against Trypanosoma cruzi. The lead compound showed an IC50 value comparable to existing treatments, indicating its potential as an effective alternative .

Anticancer Properties

This compound has also been investigated for its anticancer properties. Certain derivatives have exhibited antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231). These compounds interfere with tubulin polymerization, a mechanism that is crucial for cancer cell division .

Table 2: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 10 |

| Other derivatives | Various (e.g., MCF-7) | Ranges from 5 to 20 |

Antimicrobial Effects

The antimicrobial activity of this compound has been explored, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that certain derivatives possess significant antibacterial properties, with minimal inhibitory concentration values demonstrating effectiveness comparable to traditional antibiotics .

Future Directions and Research Needs

While the current findings are promising, further research is necessary to fully elucidate the mechanisms of action and optimize the efficacy of this compound derivatives. Future studies should focus on:

- In vivo Testing : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanism Studies : To better understand how these compounds interact with biological targets.

- Toxicological Assessments : To evaluate safety profiles before clinical applications.

Mécanisme D'action

The mechanism of action of N-propyl-1H-benzimidazol-2-amine involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit specific enzymes and proteins, leading to their pharmacological effects. For example, they can inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . Additionally, they can interact with microbial enzymes, leading to antimicrobial activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Modifications and Receptor Affinity

N-n-Propyl-N-(2-Arylethyl)-5-(1H-Benzimidazol-2-Thione)-Ethylamines

- Key Difference : Replacement of the amine group at position 2 with a thione (C=S) and additional aryl-ethyl substituents.

- Pharmacological Profile: These compounds were synthesized as dopaminergic ligands.

- Structure-Activity Relationship (SAR) : The thione group and aryl-ethyl side chains enhance hydrophobic interactions with the D₂ receptor, improving binding potency compared to the parent amine derivative .

5-(Propylthio)-1H-Benzimidazol-2-Amine

- Key Difference : A propylthio (S-CH₂CH₂CH₃) group replaces the propylamine substituent.

- Safety Profile : The sulfur atom in the propylthio group may increase reactivity or toxicity. Safety data sheets highlight precautions for inhalation and skin contact, suggesting higher handling risks compared to N-propyl-1H-benzimidazol-2-amine .

6-Fluoro-N-[3-(1H-Imidazol-1-yl)Propyl]-1,3-Benzothiazol-2-Amine

- Key Difference : Substitution of benzimidazole with benzothiazole, addition of fluorine, and an imidazolylpropyl chain.

N-(4,6-Dimethylpyrimidin-2-yl)-1H-Benzimidazol-2-Amine

- Key Difference : A dimethylpyrimidinyl group replaces the propylamine substituent.

- Hypothetical Effects: The pyrimidine ring introduces hydrogen-bonding capabilities, which could influence solubility or interactions with enzymatic targets.

Comparative Data Table

Critical Analysis of Structural Modifications

- Thione vs. Amine : Thione derivatives (e.g., 11k) show superior D₂ receptor binding, likely due to increased lipophilicity and sulfur-mediated interactions .

- Safety Considerations : Propylthio derivatives may pose greater toxicity risks compared to alkylamine variants, necessitating careful handling .

Activité Biologique

N-propyl-1H-benzimidazol-2-amine is a compound derived from the benzimidazole class, which has garnered attention for its significant biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The structural features of this compound contribute to its pharmacological profile, making it a valuable compound in medicinal chemistry.

Target Interactions : this compound interacts with various biological targets through multiple mechanisms. These interactions can modulate several biochemical pathways, leading to its observed pharmacological effects.

Biochemical Pathways : The compound has been shown to affect pathways related to cell proliferation and apoptosis, particularly in cancer cells. Its mechanism often involves the disruption of mitochondrial functions, leading to the release of pro-apoptotic factors that activate caspases and induce cell death in malignant cells .

Anticancer Activity

This compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induces apoptosis |

| HCC827 | 6.26 ± 0.33 | Significant growth inhibition |

| NCI-H358 | 6.48 ± 0.11 | Significant growth inhibition |

Flow cytometry analyses indicate that treatment with this compound leads to increased apoptosis in cancer cells .

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.015 mg/mL | Strong efficacy |

| Escherichia coli | 200 µg/mL | Moderate efficacy |

| Candida albicans | 64 µg/mL | Moderate antifungal activity |

These findings suggest that this compound could be an effective candidate for treating infections caused by resistant strains .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Cancer Treatment : A study demonstrated that this compound significantly reduced tumor growth in mouse models when administered at specific dosages, showing a clear dose-response relationship .

- Antimicrobial Efficacy : Another research highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial potential .

- Mechanistic Insights : Mechanistic studies have shown that this compound induces apoptosis through mitochondrial pathways, highlighting its role as a pro-apoptotic agent in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.